(2-Amino-4-(2,5-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid
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Overview
Description
(2-Amino-4-(2,5-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-(2,5-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the reaction of 2,5-dimethylbenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product. The reaction conditions often involve the use of catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key steps include the precise control of reaction parameters, the use of high-purity starting materials, and advanced purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-(2,5-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups into the molecule .
Scientific Research Applications
(2-Amino-4-(2,5-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-cancer and anti-inflammatory treatments.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of (2-Amino-4-(2,5-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dimethylphenol: This compound shares a similar aromatic structure but lacks the thiazole ring and acetic acid moiety.
2-Amino-1,3-thiazole: This compound contains the thiazole ring but lacks the dimethylphenyl and acetic acid groups.
4-Amino-2,5-dimethylphenol: Similar to 2-Amino-4,5-dimethylphenol but with a different substitution pattern on the aromatic ring
Uniqueness
What sets (2-Amino-4-(2,5-dimethylphenyl)-1,3-thiazol-5-yl)acetic acid apart from these similar compounds is its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H14N2O2S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
2-[2-amino-4-(2,5-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C13H14N2O2S/c1-7-3-4-8(2)9(5-7)12-10(6-11(16)17)18-13(14)15-12/h3-5H,6H2,1-2H3,(H2,14,15)(H,16,17) |
InChI Key |
XOWZSVVXEDTMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(SC(=N2)N)CC(=O)O |
Origin of Product |
United States |
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